

Spectroscopic Analysis of 2-Chloroheptane: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-chloroheptane** (C₇H₁₅Cl), a halogenated alkane. The document details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition. This information is crucial for the identification, characterization, and quality control of **2-chloroheptane** in research and industrial applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the carbon-hydrogen framework of a molecule. For **2-chloroheptane**, both ¹H and ¹³C NMR provide distinct signals corresponding to the unique chemical environments of the hydrogen and carbon atoms.

¹H NMR Spectroscopy Data

The ¹H NMR spectrum of **2-chloroheptane** is characterized by overlapping multiplets in the aliphatic region. The proton attached to the carbon bearing the chlorine atom (C2) is the most deshielded. The following table summarizes the predicted ¹H NMR spectral data.



Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~4.08	Sextet	1H	H-2
~1.75	Multiplet	2H	H-3
~1.52	Doublet	3H	H-1
~1.30	Multiplet	6H	H-4, H-5, H-6
~0.90	Triplet	3H	H-7

Note: Predicted data is based on computational models. Actual experimental values may vary slightly.

¹³C NMR Spectroscopy Data

The proton-decoupled ¹³C NMR spectrum of **2-chloroheptane** displays seven distinct signals, corresponding to the seven carbon atoms in the molecule. The carbon atom bonded to the electronegative chlorine atom (C-2) resonates at the lowest field.

Chemical Shift (δ) ppm	Assignment
~62.5	C-2
~40.5	C-3
~31.5	C-5
~26.5	C-4
~25.0	C-1
~22.5	C-6
~14.0	C-7

Note: Experimental data reported in CDCl₃ solvent[1]. Predicted values are used for a complete assignment.



Experimental Protocol for NMR Spectroscopy

A sample of **2-chloroheptane** (~5-10 mg) is dissolved in approximately 0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube.[2] A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm). The spectrum is acquired on a high-resolution NMR spectrometer (e.g., 300 MHz or higher). For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum to single lines for each carbon.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of **2-chloroheptane** is dominated by absorptions corresponding to C-H and C-Cl bonds.

IR Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Vibration	Functional Group
2960-2850	Strong	C-H Stretch	Alkane (CH3, CH2, CH)
1465	Medium	C-H Bend	Alkane (CH ₂)
1380	Medium	C-H Bend	Alkane (CH₃)
850-550	Medium-Strong	C-Cl Stretch	Alkyl Halide

Note: These are characteristic ranges. The vapor phase IR spectrum is available in public databases.[1][3]

Experimental Protocol for IR Spectroscopy

For a liquid sample like **2-chloroheptane**, the IR spectrum can be obtained using the neat liquid. A drop of the sample is placed between two salt plates (typically NaCl or KBr) to create a thin liquid film. The plates are then mounted in the sample holder of an FT-IR spectrometer and the spectrum is recorded. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the liquid is placed directly onto the ATR crystal. A background



spectrum of the empty salt plates or ATR crystal is recorded first and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions. For **2-chloroheptane**, electron ionization (EI) is typically used, which causes the molecule to fragment in a characteristic pattern, allowing for structural confirmation.

Mass Spectrometry Data

The mass spectrum of **2-chloroheptane** shows a molecular ion peak (M⁺) and several fragment ions. Due to the natural isotopic abundance of chlorine (35 Cl: 37 Cl \approx 3:1), the molecular ion and any chlorine-containing fragments appear as a pair of peaks (M⁺ and M+2) separated by two m/z units, with a relative intensity ratio of approximately 3:1.

m/z	Proposed Fragment Ion	Identity
134/136	[CH ₃ (CH ₂) ₄ CH(Cl)CH ₃] ⁺	Molecular Ion (M+)
99	[C7H15] ⁺	Loss of CI radical
91	[C5H10Cl]+	Alpha cleavage, loss of C₂H₅ radical
63/65	[CH₃CHCl] ⁺	Alpha cleavage, loss of C₅H11 radical
56	[C ₄ H ₈] ⁺	Rearrangement and fragmentation
43	[C₃H ₇]+	Propyl cation

Note: The base peak is often observed at m/z 43 or 56. Data is compiled from the NIST Mass Spectrometry Data Center.[4]

Experimental Protocol for Mass Spectrometry

Due to its volatility, **2-chloroheptane** is well-suited for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). A dilute solution of the sample in a volatile solvent (e.g.,

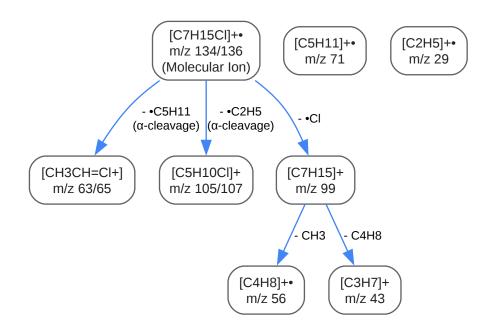


dichloromethane or hexane) is injected into the GC. The components are separated on a capillary column and then introduced into the mass spectrometer's ion source. Electron ionization (EI) at 70 eV is a standard method for inducing fragmentation. The mass analyzer separates the resulting ions based on their m/z ratio, and a detector records their abundance.

Visualizations

Mass Spectrometry Fragmentation Pathway

The following diagram illustrates the primary fragmentation pathways for **2-chloroheptane** upon electron ionization.



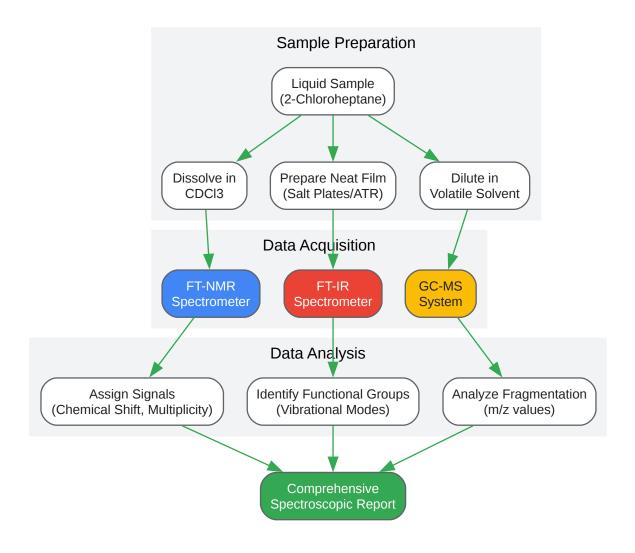
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Caption: Proposed mass spectrometry fragmentation of **2-chloroheptane**.

General Spectroscopic Analysis Workflow

This diagram outlines a typical workflow for the spectroscopic analysis of a liquid organic compound like **2-chloroheptane**.





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Caption: General workflow for spectroscopic analysis of a liquid sample.

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